molecular formula C6H12ClNO B2667092 (1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride CAS No. 2361676-65-3

(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride

Cat. No.: B2667092
CAS No.: 2361676-65-3
M. Wt: 149.62
InChI Key: HKUSDFXTEQZKQE-UHFFFAOYSA-N
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Description

(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is a derivative of tetrahydropyridine, a heterocyclic compound that has garnered significant interest due to its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of pyridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions . The resulting tetrahydropyridine derivative is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride (NaBH4) to yield (1,2,3,6-Tetrahydropyridin-4-yl)methanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors for hydrogenation and hydroxymethylation reactions, which enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Chlorides, bromides.

Properties

IUPAC Name

1,2,3,6-tetrahydropyridin-4-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-5-6-1-3-7-4-2-6;/h1,7-8H,2-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUSDFXTEQZKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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